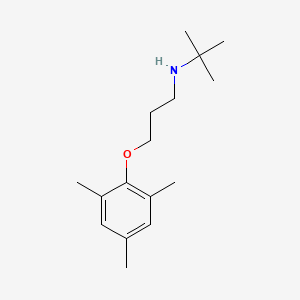
N-1-adamantyl-1-ethyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-1-ethyl-4-piperidinamine (AEPD) is a chemical compound that belongs to the class of adamantylamines. It is a chiral compound with a molecular weight of 279.43 g/mol and a molecular formula of C18H28N. AEPD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
N-1-adamantyl-1-ethyl-4-piperidinamine exerts its neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play a crucial role in protecting neurons from oxidative damage.
Biochemical and Physiological Effects:
N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to have several biochemical and physiological effects. It can improve mitochondrial function, increase ATP production, and enhance the activity of the electron transport chain. N-1-adamantyl-1-ethyl-4-piperidinamine can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-1-adamantyl-1-ethyl-4-piperidinamine has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-1-ethyl-4-piperidinamine has several advantages for use in lab experiments. It is a stable and easily synthesizable compound, and its effects on neuronal function and oxidative stress can be easily measured using various assays. However, N-1-adamantyl-1-ethyl-4-piperidinamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-1-adamantyl-1-ethyl-4-piperidinamine. One potential application is in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. N-1-adamantyl-1-ethyl-4-piperidinamine could also be investigated for its potential use in the prevention of age-related cognitive decline. Additionally, N-1-adamantyl-1-ethyl-4-piperidinamine could be studied for its potential use as a neuroprotective agent in traumatic brain injury and stroke. Further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-1-adamantyl-1-ethyl-4-piperidinamine and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-1-adamantyl-1-ethyl-4-piperidinamine involves the reaction between 1-adamantanecarboxylic acid and ethylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-1-adamantyl-1-ethyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress. N-1-adamantyl-1-ethyl-4-piperidinamine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(1-adamantyl)-1-ethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-2-19-5-3-16(4-6-19)18-17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,18H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJPTTBCNGLTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921813.png)
![3,4-dichloro-N-(3-{[(3,4-dichlorobenzoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)benzamide](/img/structure/B4921817.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-fluorobenzene](/img/structure/B4921822.png)


![N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)

![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)
![ethyl 3-[2-(3-fluorophenyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B4921871.png)
![(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4921894.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)
